Butane, 1-methoxy-3-methyl- Butane, 1-methoxy-3-methyl-
Brand Name: Vulcanchem
CAS No.: 626-91-5
VCID: VC2316988
InChI: InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3
SMILES: CC(C)CCOC
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol

Butane, 1-methoxy-3-methyl-

CAS No.: 626-91-5

Cat. No.: VC2316988

Molecular Formula: C6H14O

Molecular Weight: 102.17 g/mol

* For research use only. Not for human or veterinary use.

Butane, 1-methoxy-3-methyl- - 626-91-5

Specification

CAS No. 626-91-5
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
IUPAC Name 1-methoxy-3-methylbutane
Standard InChI InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3
Standard InChI Key ZQAYBCWERYRAMF-UHFFFAOYSA-N
SMILES CC(C)CCOC
Canonical SMILES CC(C)CCOC
Boiling Point 91.0 °C

Introduction

Identification and Nomenclature

Chemical Identity

1-Methoxy-3-methylbutane is an organic compound classified as an ether with the molecular formula C6H14O and a molecular weight of 102.17 g/mol . This compound is registered in chemical databases with the CAS Registry Number 626-91-5 . The structure consists of a methoxy group (-OCH3) attached to a branched butane chain with a methyl group at the 3-position .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial applications:

SynonymReference
Methyl isoamyl ether
Isopentyl methyl ether
Ether, isopentyl methyl
4-Methoxy-2-methylbutane
1-Methoxy-isopentane
(CH3)2CHCH2CH2OCH3 (chemical notation)

Structural Identifiers

For computational chemistry and database searching, the following identifiers are used:

Identifier TypeValueReference
InChIInChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3
InChIKeyZQAYBCWERYRAMF-UHFFFAOYSA-N
SMILESCC(C)CCOC
PubChem CID136445

Physical Properties

General Physical Characteristics

At room temperature, 1-methoxy-3-methylbutane is a colorless liquid with an ether-like odor . It exhibits relatively low viscosity and moderate volatility, which contributes to its utility as a solvent .

Thermodynamic Properties

The compound's thermodynamic properties have been experimentally determined:

PropertyValueConditionsReference
Density0.687 g/mLStandard conditions
Molar volume148.7 mL/molStandard conditions
Boiling point91°C (364.15 K)Atmospheric pressure
Vaporization enthalpy35.54 kJ/mol298.15 K, 0.07 bar
Critical temperature526.03 K-

Solubility Characteristics

The compound exhibits differential solubility across various media:

  • Highly soluble in organic solvents including ethanol and diethyl ether

  • Limited solubility in water, which is typical for ethers with substantial hydrocarbon portions

  • Forms azeotropic mixtures with certain solvents

Chemical Structure and Reactivity

Structural Properties

1-Methoxy-3-methylbutane features a linear chain with branching at the 3-position. The structure can be represented as follows:

  • A methoxy group (-OCH3) attached at position 1

  • A methyl group (-CH3) at position 3

  • Two methyl groups attached to the carbon at position 3, creating the branched structure

This arrangement gives the molecule its characteristic reactivity and physical properties.

Chemical Reactivity

As an ether, 1-methoxy-3-methylbutane exhibits chemical behaviors typical of this functional group:

  • Relatively inert under neutral conditions

  • Susceptible to cleavage under strong acidic conditions

  • Potential for peroxide formation when exposed to air and light over extended periods

  • Can participate in substitution reactions at the α-carbon position

  • Serves as a Lewis base in certain reaction systems

Applications and Uses

Industrial Applications

The primary industrial applications of 1-methoxy-3-methylbutane include:

  • Solvent for various chemical reactions and processes

  • Component in certain paint and coating formulations

  • Intermediate in organic synthesis pathways

  • Potential use in extraction processes due to its selective solubility properties

Research Applications

In research settings, the compound finds utility in:

  • Serving as a model compound for studying ether reactivity

  • Providing a source of branched carbon chains in synthetic pathways

  • Acting as a reference standard in analytical chemistry

  • Functioning as a phase-transfer agent in certain reaction systems

Related Compounds

Structural Analogs

Several structurally related compounds appear in the scientific literature:

CompoundFormulaRelationship to 1-methoxy-3-methylbutaneReference
3-Methoxy-3-methyl-1-butanolC6H14O2Hydroxylated derivative
1,3-Dimethoxy-3-methylbutaneC7H16O2Additional methoxy group
1,1-Dimethoxy-3-methylbutaneC7H16O2Acetal derivative
1-[(Isopentyloxy)methoxy]-3-methylbutaneC11H24O2Complex ether derivative

Comparative Properties

Comparison with 3-Methoxy-3-methyl-1-butanol (MMB) provides insight into the effect of hydroxylation:

Property1-methoxy-3-methylbutane3-Methoxy-3-methyl-1-butanolReference
FormulaC6H14OC6H14O2
Molecular weight102.17 g/mol118.17 g/mol
Water solubilityLimitedEnhanced
ToxicityLimited dataLD50 (oral, rat) = 4400 mg/kg
Primary useSolventIndustrial solvent, detergent component

Analytical Methods

Identification Techniques

Several analytical techniques are suitable for the identification and quantification of 1-methoxy-3-methylbutane:

  • Gas Chromatography (GC) with Flame Ionization Detection (FID)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features that aid in its identification:

  • Distinct methoxy proton signals in 1H NMR

  • Characteristic C-O-C stretching bands in IR spectroscopy

  • Molecular ion and fragmentation pattern in mass spectrometry

Research Findings and Future Directions

Recent Studies

Recent research involving 1-methoxy-3-methylbutane or structurally similar compounds has focused on:

  • Development of improved synthetic routes

  • Exploration of reaction mechanisms involving ethers

  • Optimization of fragment-based force fields for computational modeling

  • Investigation of the kinetics of atmospheric reactions with hydroxyl radicals

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